Cas no 1286754-93-5 (2-(3,5-Dimethylphenyl)piperazine)
2-(3,5-Dimethylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- EN300-737150
- 2-(3,5-Dimethylphenyl)piperazine
- AKOS026729937
- 1286754-93-5
- Piperazine, 2-(3,5-dimethylphenyl)-
-
- Inchi: 1S/C12H18N2/c1-9-5-10(2)7-11(6-9)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3
- InChI Key: QOIQGPGWIOBWGR-UHFFFAOYSA-N
- SMILES: N1CCNCC1C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 190.146998583g/mol
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- Density: 0.974±0.06 g/cm3(Predicted)
- Boiling Point: 321.3±37.0 °C(Predicted)
- pka: 8.95±0.40(Predicted)
2-(3,5-Dimethylphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737150-1.0g |
2-(3,5-dimethylphenyl)piperazine |
1286754-93-5 | 1g |
$0.0 | 2023-06-06 |
2-(3,5-Dimethylphenyl)piperazine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(3,5-Dimethylphenyl)piperazine
Introduction to 2-(3,5-Dimethylphenyl)piperazine (CAS No. 1286754-93-5)
2-(3,5-Dimethylphenyl)piperazine, with the CAS number 1286754-93-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of various therapeutic agents due to their ability to modulate a range of biological targets.
The chemical structure of 2-(3,5-Dimethylphenyl)piperazine consists of a piperazine ring substituted with a 3,5-dimethylphenyl group. This unique structural feature imparts specific pharmacological properties that make it an attractive candidate for drug discovery and development. The presence of the dimethylphenyl group enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in optimizing its pharmacokinetic profile.
Recent studies have explored the potential applications of 2-(3,5-Dimethylphenyl)piperazine in various therapeutic areas. One notable area of research is its use as a ligand for serotonin receptors. Serotonin receptors play a critical role in regulating mood, appetite, and sleep, making them important targets for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that 2-(3,5-Dimethylphenyl)piperazine exhibits high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
In addition to its potential as a serotonin receptor ligand, 2-(3,5-Dimethylphenyl)piperazine has also been investigated for its neuroprotective properties. Research has demonstrated that this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that 2-(3,5-Dimethylphenyl)piperazine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacological profile of 2-(3,5-Dimethylphenyl)piperazine has also been studied in the context of pain management. Preclinical studies have shown that this compound can effectively reduce pain responses in animal models by modulating nociceptive pathways. This makes it a promising candidate for the development of novel analgesic agents.
Beyond its direct therapeutic applications, 2-(3,5-Dimethylphenyl)piperazine serves as a valuable scaffold for the design and synthesis of more complex molecules with enhanced biological activity. Chemists and medicinal chemists often use this compound as a starting point to introduce various functional groups and modifications that can improve its potency, selectivity, and pharmacokinetic properties.
The synthesis of 2-(3,5-Dimethylphenyl)piperazine can be achieved through several routes, including nucleophilic substitution reactions and coupling reactions. One common method involves the reaction of 3,5-dimethylbenzyl chloride with piperazine in an appropriate solvent under controlled conditions. The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product.
In terms of safety and handling, it is important to note that while 2-(3,5-Dimethylphenyl)piperazine is not classified as a hazardous material or controlled substance, proper precautions should be taken during its synthesis and use to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for 2-(3,5-Dimethylphenyl)piperazine are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its pharmacological properties deepens, it is likely that more advanced derivatives will be developed to address specific medical needs.
In conclusion, 2-(3,5-Dimethylphenyl)piperazine (CAS No. 1286754-93-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an important molecule for further investigation and development.
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